molecular formula C14H21BrN2O2 B2864322 Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate CAS No. 2004615-73-8

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate

Cat. No.: B2864322
CAS No.: 2004615-73-8
M. Wt: 329.238
InChI Key: IKPHLOALKUUDIC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate is a carbamate-protected amine derivative characterized by a tert-butoxycarbonyl (Boc) group, a 3-bromophenyl substituent, and a propylamine backbone. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc-protected amines are widely used to safeguard reactive amino groups during multi-step reactions. The bromophenyl moiety introduces steric and electronic effects that influence reactivity and downstream applications, such as in cross-coupling reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-12(16)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPHLOALKUUDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl Ester Protection

Protecting carboxylic acids as tert-butyl esters proved challenging in multiple routes. Optimal conditions using TBTA and catalytic sulfuric acid achieved 70% yield, whereas classical methods (e.g., DCC/DMAP) resulted in decomposition.

Epimerization Control

Epimerization at the α-carbon was achieved using 1N NaOMe, which equilibrated trans:cis ratios to >20:1. This step is critical for ensuring stereochemical fidelity in non-racemic syntheses.

Oxidative Carbonylation Limitations

Attempts to install carboxylates via Pd-catalyzed oxidative carbonylation led to unintended dehalogenation. Alternative strategies, such as pre-functionalized aryl iodides, mitigated this issue.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido, cyano, or thiol derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents on the phenyl ring, the length of the alkyl chain, and the presence of additional functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents/Features References
Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate C₁₄H₁₉BrN₂O₂ 3-Bromophenyl, Boc-protected primary amine
Tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₅H₁₉ClN₃O₃ Chlorobenzimidazolone, Boc-protected amine
Tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate C₉H₁₃F₃N₂O₂ Trifluoroethylamino group
Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate C₁₄H₂₈BNO₄ Boronate ester for Suzuki couplings
Tert-butyl N-(3-bromo-1-(2-fluorophenyl)propyl)carbamate C₁₄H₁₈BrFNO₂ 2-Fluorophenyl, brominated alkyl chain

Key Observations :

  • Halogen Variants : The 3-bromophenyl group in the target compound contrasts with chlorinated (e.g., benzimidazolone in ) or fluorinated (e.g., 2-fluorophenyl in ) analogs. Bromine’s larger atomic radius enhances steric hindrance and alters electronic properties compared to chlorine or fluorine.
  • Functional Group Diversity: Derivatives like the boronate ester () enable cross-coupling reactions, while trifluoroethylamino groups () enhance metabolic stability in drug candidates.

Comparative Reactivity :

  • The boronate ester derivative () exhibits superior reactivity in cross-coupling reactions compared to bromophenyl derivatives, which require palladium catalysts.
  • Trifluoroethylamino groups () enhance resistance to enzymatic degradation, making them preferable in prodrug design.
Physicochemical Properties
  • Solubility : Boc-protected amines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility.
  • Stability: The 3-bromophenyl group increases hydrophobicity and oxidative stability compared to non-halogenated analogs.

Biological Activity

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate is a synthetic organic compound that has garnered interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H21BrN2O2
  • CAS Number : 2004615-73-8
  • Molecular Weight : 329.24 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a bromophenyl moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The presence of the bromine atom enhances its binding affinity, potentially allowing it to act as an inhibitor or modulator in various biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting conditions such as cancer or infectious diseases.
  • Protein Interaction : It can also serve as a biochemical probe for studying protein interactions, providing insights into enzyme mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds often fall below 50 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ceftriaxone .

Anticancer Activity

Studies have highlighted the potential of this compound in anticancer applications. Similar carbamate derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects:

  • MCF-7 (breast cancer) : IC50 values around 12 μM.
  • HCT-116 (colon cancer) : IC50 values as low as 2.29 μM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased LDH enzyme activity .

Comparative Studies

Comparative analyses with structurally related compounds reveal unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
Tert-butyl N-(2-bromoethyl)carbamateBromoethyl instead of bromophenylModerate antimicrobial activity
Tert-butyl 3-bromopropylcarbamateSimilar structure but different side chainsLower anticancer efficacy
3-(Boc-amino)propyl bromideLacks the bromophenyl moietyLimited biological activity

The unique presence of the bromophenyl group in this compound enhances its reactivity and biological profile compared to these analogs .

Case Studies and Research Findings

  • Antituberculosis Activity : Recent studies have explored the compound's potential as an inhibitor of Mycobacterium tuberculosis. High-throughput screening identified several promising candidates with sub-micromolar MIC values against resistant strains .
  • Biochemical Probes : The compound has been utilized in studies assessing enzyme mechanisms, particularly focusing on polyketide synthase inhibitors that are crucial for mycobacterial survival .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl carbamate with 3-(3-bromophenyl)propylamine derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like THF or dichloromethane. Temperature control (20–60°C) and pH optimization (neutral to slightly basic) are critical to achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for CH₃), bromophenyl (δ ~7.2–7.5 ppm), and carbamate (δ ~155 ppm for C=O) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ~353.1 g/mol).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvents and reaction conditions minimize side reactions during synthesis?

  • Recommendations : Use anhydrous THF or acetonitrile to avoid hydrolysis of the carbamate group. Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the amine moiety. Stirring rates >300 rpm enhance reagent mixing, reducing dimerization byproducts .

Advanced Research Questions

Q. How does the bromine substituent on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 3-bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the tert-butyl carbamate may slow reaction kinetics, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Computational modeling (DFT) can predict regioselectivity in aryl substitution .

Q. What strategies resolve contradictions in biological activity data across similar carbamate derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against targets (e.g., enzymes, receptors) using analogues with varying substituents (e.g., 4-bromo vs. 3-bromo).
  • Crystallographic Analysis : X-ray diffraction (as in ) to identify hydrogen-bonding patterns (e.g., N–H⋯O interactions) that modulate binding affinity .
  • Metabolic Stability Assays : Liver microsome studies to assess degradation pathways impacting bioactivity .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

  • Methods :

  • ADMET Prediction : Software like SwissADME calculates logP (~3.2), suggesting moderate lipophilicity.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to estimate blood-brain barrier permeability.
  • Docking Studies : AutoDock Vina models binding to DPP-IV (dipeptidyl peptidase IV), a target for metabolic disorders .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Scale-Up Issues :

  • Exotherm Management : Gradual reagent addition and cooling (0–5°C) to control heat generation in large batches.
  • Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) for cost-effective isolation.
  • Yield Optimization : DoE (Design of Experiments) to refine molar ratios (amine:carbamate = 1:1.2) and reaction times .

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